molecular formula C22H19N3O2S B244265 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide

Cat. No. B244265
M. Wt: 389.5 g/mol
InChI Key: CJINAWSOYXMVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide, commonly known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It is a potent inhibitor of MMPs, which are enzymes responsible for the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and other pathological conditions that involve ECM remodeling.

Mechanism of Action

BB-94 inhibits N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide activity by chelating the catalytic zinc ion in the N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide active site. This prevents the enzyme from cleaving ECM proteins, which are essential for various physiological processes. By inhibiting N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide activity, BB-94 can prevent ECM degradation and promote tissue repair in pathological conditions such as cancer and inflammation.
Biochemical and physiological effects:
BB-94 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit tumor cell invasion, angiogenesis, and metastasis in various cancer models. BB-94 has also been shown to reduce inflammation and tissue damage in animal models of arthritis and other inflammatory diseases. Additionally, BB-94 has been shown to promote tissue repair and regeneration in animal models of tissue injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of BB-94 is its potent inhibitory activity against various N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamides. This makes it a valuable tool for studying the role of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamides in various physiological and pathological processes. However, BB-94 has some limitations for lab experiments. It is a hydrophobic compound that requires organic solvents for dissolution, which can affect its bioavailability and toxicity. Additionally, BB-94 can inhibit other zinc-dependent enzymes, which can complicate its interpretation in some experimental settings.

Future Directions

BB-94 has shown promising results in various preclinical studies, but its clinical development has been limited by its toxicity and poor pharmacokinetic properties. Future research directions include the development of more potent and selective N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide inhibitors, as well as the combination of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide inhibitors with other therapeutic agents for enhanced efficacy. Additionally, BB-94 can be further studied for its potential applications in tissue engineering and regenerative medicine, where ECM remodeling plays a crucial role in tissue repair and regeneration.

Synthesis Methods

BB-94 can be synthesized through a multi-step process that involves the condensation of 2-aminobenzenethiol and butyric anhydride to form 2-(butyrylamino)benzenethiol. This intermediate is then reacted with 2-bromo-1-naphthoic acid to form the final product, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide.

Scientific Research Applications

BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and other pathological conditions that involve ECM remodeling. It has been shown to inhibit the activity of various N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamides, including N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide-1, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide-2, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide-3, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide-7, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide-9, and N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide-13. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamides are involved in various physiological and pathological processes, such as tissue repair, angiogenesis, and tumor invasion and metastasis.

properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-2-6-20(26)25-22-24-18-12-11-15(13-19(18)28-22)23-21(27)17-10-5-8-14-7-3-4-9-16(14)17/h3-5,7-13H,2,6H2,1H3,(H,23,27)(H,24,25,26)

InChI Key

CJINAWSOYXMVCP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.